cis-1-Boc-4-methylamino-3-methoxypiperidine
CAS No.: 1419101-07-7
Cat. No.: VC2719880
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419101-07-7 |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl (3R,4S)-3-methoxy-4-(methylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
| Standard InChI Key | HOLKRUPPRSGRHS-VHSXEESVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)NC |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC |
Introduction
Chemical Properties and Identification
Basic Identification Data
cis-1-Boc-4-methylamino-3-methoxypiperidine is uniquely identified through several chemical identifiers and properties that distinguish it from related compounds. The most critical identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | tert-butyl cis-3-methoxy-4-(methylamino)piperidine-1-carboxylate |
| CAS Number | 1419101-07-7 |
| Molecular Formula | C₁₂H₂₄N₂O₃ |
| Molecular Weight | 244.33 g/mol |
| Purity Specifications | ≥97% |
| Catalog Identifiers | AG163139, R00HW9A |
The compound is registered under the CAS number 1419101-07-7, which serves as its unique chemical identifier in chemical databases and literature . Its molecular formula C₁₂H₂₄N₂O₃ indicates the presence of 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in its structure . The molecular weight of 244.33 g/mol places it in the category of small molecules with potential for good bioavailability, an important characteristic for potential pharmaceutical applications.
Physical and Chemical Properties
While comprehensive physical property data for this specific compound is limited in the provided search results, we can extrapolate some properties based on its structure and data from related compounds:
The compound contains both polar functional groups (Boc, methoxy, and methylamino) and a nonpolar piperidine ring, suggesting moderate solubility in organic solvents and limited water solubility. The presence of two nitrogen atoms (one in the piperidine ring and one in the methylamino group) indicates potential for hydrogen bonding and basic properties. The tert-butyloxycarbonyl (Boc) protecting group is known to be acid-labile, suggesting sensitivity to acidic conditions.
Drawing from the structural similarities with related compounds, we can infer properties such as:
-
Moderate lipophilicity due to the balance of polar functional groups and the nonpolar piperidine ring
-
Acid sensitivity due to the Boc protecting group
-
Ability to act as both hydrogen bond donor (via the methylamino group) and acceptor (via the methoxy and carbonyl groups)
Structural Characteristics
Molecular Structure
The structure of cis-1-Boc-4-methylamino-3-methoxypiperidine features a six-membered piperidine ring with three key substituents. The SMILES notation CO[C@@H]1CN(CC[C@@H]1NC)C(=O)OC(C)(C)C provides a linear representation of its structure, with the stereochemical information indicated by the [@@H] notation . The cis configuration means that the methoxy group at position 3 and the methylamino group at position 4 are positioned on the same face of the piperidine ring.
The tert-butyloxycarbonyl (Boc) protecting group at position 1 (the nitrogen of the piperidine ring) consists of a carbonyl group connected to an oxygen atom, which is further connected to a tert-butyl group. This protecting group is commonly used in organic synthesis to protect amine functionalities and can be selectively removed under acidic conditions.
Stereochemistry
The stereochemistry of cis-1-Boc-4-methylamino-3-methoxypiperidine is a defining characteristic, as indicated by the "cis" prefix in its name . This stereochemical relationship refers specifically to the relative orientation of the methoxy group at the 3-position and the methylamino group at the 4-position. In the cis isomer, these two substituents are positioned on the same side of the piperidine ring plane, which has important implications for the compound's three-dimensional structure and potential biological activity.
This stereochemical arrangement is significant because it determines the spatial orientation of the functional groups, which can affect how the molecule interacts with biological targets such as enzymes or receptors. The importance of stereochemistry in piperidine derivatives is exemplified in the search results mentioning related compounds, where specific stereoisomers demonstrate different properties and potentially different biological activities.
Synthesis and Related Compounds
Related Compounds
Several structurally related compounds provide context for understanding cis-1-Boc-4-methylamino-3-methoxypiperidine:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| 1-Boc-4-methoxypiperidine | 188622-27-7 | C₁₁H₂₁NO₃ | 215.29 | Lacks methylamino group at position 4 |
| cis-4-(Boc-amino)-3-methyl-piperidine | 473839-06-4 | C₁₁H₂₂N₂O₂ | 214.30 | Has methyl at position 3 instead of methoxy, and Boc-amino instead of methylamino at position 4 |
| 1-Boc-4-(3-Methoxypropylamino)piperidine | 887588-23-0 | C₁₄H₂₈N₂O₃ | 272.38 | Has 3-methoxypropylamino instead of methylamino at position 4, lacks methoxy at position 3 |
| cis-4-Amino-1-Boc-3-methoxy-piperidine hydrochloride | 1956322-29-4 | C₁₁H₂₂ClN₂O₃ | 266.76 | Has amino instead of methylamino at position 4, exists as hydrochloride salt |
These related compounds share the common feature of a piperidine core structure with a Boc protecting group at position 1, but differ in the substituents at positions 3 and 4 . The variations in substitution patterns affect properties such as hydrogen bond donor/acceptor counts, rotatable bond counts, and lipophilicity (as measured by XLogP3), which in turn influence the compounds' physical, chemical, and potentially biological properties.
Applications and Research Implications
Structure-Activity Relationships
The specific substitution pattern and stereochemistry of cis-1-Boc-4-methylamino-3-methoxypiperidine likely influence its potential biological activity. The cis configuration of the methoxy and methylamino groups creates a distinct three-dimensional arrangement that could affect how the molecule interacts with biological targets.
In related piperidine derivatives used as thrombin inhibitors, specific structural features have been found to influence properties such as transepithelial transport and permeability in Caco-2 cell monolayers, which are predictive of gastrointestinal absorption . Preferred compounds in this class exhibit thrombin inhibition with IC₅₀ values of less than 1 μM, demonstrating the importance of specific structural features for biological activity.
| Supplier | Catalog Number | Package Sizes | Purity |
|---|---|---|---|
| Angel Pharmatech | AG163139 | Not specified | Not specified |
| Reagentia | R00HW9A | 100 mg, 250 mg, 500 mg, 1 g | Not specified |
| Aladdin Scientific | ALA-T629043-100mg | 100 mg | ≥97% |
The compound is available in various quantities, from as little as 100 mg to 1 g, with prices varying accordingly . For instance, Reagentia offers the compound in different package sizes with prices ranging from €1,101.27 for 100 mg to €2,823.32 for 1 g (excluding VAT) . This pricing structure reflects the compound's specialized nature and limited production scale, typical of research chemicals used in early-stage pharmaceutical development and academic research.
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